2-methyl-N-[2-(4-pyridyl)ethyl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
2-methyl-N-[2-(4-pyridyl)ethyl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzothiazole ring, a pyridine moiety, and a carboxamide group, which collectively contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(4-pyridyl)ethyl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with an appropriate nucleophile.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the benzothiazole derivative with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(4-pyridyl)ethyl]-1,3-benzothiazole-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-methyl-N-[2-(4-pyridyl)ethyl]-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole core.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(4-pyridyl)ethyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[2-(4-pyridyl)ethyl]-1,3-benzothiazole-6-carboxamide: Unique due to its specific combination of functional groups.
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which lack the pyridine moiety.
Pyridine Derivatives: Compounds such as 4-aminopyridine, which do not contain the benzothiazole ring.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C16H15N3OS |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-methyl-N-(2-pyridin-4-ylethyl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C16H15N3OS/c1-11-19-14-3-2-13(10-15(14)21-11)16(20)18-9-6-12-4-7-17-8-5-12/h2-5,7-8,10H,6,9H2,1H3,(H,18,20) |
InChI Key |
OXGWKZSXXWPEFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
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